Bienvenue dans la boutique en ligne BenchChem!

Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate

Lipophilicity Drug-likeness Physicochemical Properties

Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate (CAS 1706449-40-2) is a poly-substituted phenylacetate ester characterized by the simultaneous presence of electron-withdrawing bromo, fluoro, and nitro groups on the aromatic ring. This specific substitution pattern results in a molecular weight of 292.06 g/mol, a computed XLogP3 of 2.3, and a topological polar surface area (TPSA) of 72.1 Ų, defining its physicochemical profile as a moderately lipophilic, hydrogen-bond-accepting small molecule.

Molecular Formula C9H7BrFNO4
Molecular Weight 292.06
CAS No. 1706449-40-2
Cat. No. B2779413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate
CAS1706449-40-2
Molecular FormulaC9H7BrFNO4
Molecular Weight292.06
Structural Identifiers
SMILESCOC(=O)CC1=CC(=C(C=C1F)[N+](=O)[O-])Br
InChIInChI=1S/C9H7BrFNO4/c1-16-9(13)3-5-2-6(10)8(12(14)15)4-7(5)11/h2,4H,3H2,1H3
InChIKeyAUCLJEKVQWLWOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate (CAS 1706449-40-2): Physicochemical Baseline and Structural Context for Procurement


Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate (CAS 1706449-40-2) is a poly-substituted phenylacetate ester characterized by the simultaneous presence of electron-withdrawing bromo, fluoro, and nitro groups on the aromatic ring [1]. This specific substitution pattern results in a molecular weight of 292.06 g/mol, a computed XLogP3 of 2.3, and a topological polar surface area (TPSA) of 72.1 Ų, defining its physicochemical profile as a moderately lipophilic, hydrogen-bond-accepting small molecule [1]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, where its differential reactivity at multiple positions (aryl bromide, aryl fluoride, nitro group, and ester moiety) enables selective elaboration into more complex structures [1].

Why Simple Analogs Cannot Substitute Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate in Multi-Step Synthetic Routes


The interchangeability of in-class phenylacetate derivatives is limited by the divergent physicochemical and reactivity profiles dictated by their aromatic substitution patterns. The specific combination of bromo, fluoro, and nitro substituents on Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate creates a unique electronic environment that influences both its reactivity in nucleophilic aromatic substitution (SNAr) and its pharmacokinetic properties if incorporated into a final drug substance [1]. Simply substituting a des-fluoro or des-bromo analog would alter the molecular lipophilicity (ΔXLogP3 up to 0.6 units) and remove a synthetic handle for further chemoselective transformations, making the compound a non-fungible intermediate in a designed synthetic sequence [1][2].

Quantitative Differentiation Guide: Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate vs. Closest Analogs


Increased Lipophilicity vs. Des-Fluoro Analogs: XLogP3 Comparison

The presence of the fluorine atom in Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate increases its computed lipophilicity (XLogP3 = 2.3) relative to the analogous compound lacking fluorine, Methyl 2-(5-bromo-2-nitrophenyl)acetate (XLogP3 = 2.2) [1][2]. The difference of ΔXLogP3 = +0.1 indicates a marginal but potentially significant increase in membrane permeability if this intermediate is progressed into a biologically active molecule.

Lipophilicity Drug-likeness Physicochemical Properties

Enhanced Synthetic Utility via Chemoselective SNAr vs. Non-Halogenated Analogs

Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate offers three distinct electrophilic sites for sequential SNAr reactions: the fluorine atom (activated by the ortho-nitro group), the bromine atom (activated by the para-nitro group), and the nitro group itself. The fluorine atom is particularly activated due to the strong electron-withdrawing effect of the nitro group, with literature on model systems showing that 1-fluoro-2-nitrobenzene undergoes SNAr significantly faster than 1-bromo-2-nitrobenzene [3]. This differentiated reactivity is absent in the non-halogenated comparator Methyl 2-(4-nitrophenyl)acetate (CAS 2945-08-6), which lacks any halogen-based synthetic handle [2].

Nucleophilic Aromatic Substitution Chemoselectivity Synthetic Handles

Enhanced Electrophilicity and Hydrogen Bond Acceptor Capacity vs. Carboxylic Acid Analog

As a methyl ester, the target compound (MW 292.06 g/mol) has zero hydrogen bond donors (HBD = 0) and five acceptors (HBA = 5), differing fundamentally from its carboxylic acid analog, 2-(5-Bromo-2-fluoro-4-nitrophenyl)acetic acid (CAS 1785428-47-8), which has HBD = 1 and HBA = 5 [1][2]. This results in a higher computed lipophilicity for the ester (XLogP3 = 2.3) compared to the acid (XLogP3 = 2.0), a ΔXLogP3 of +0.3, indicating better passive membrane permeability characteristics for the ester prodrug form [1][2].

Ester vs. Acid Electrophilicity Hydrogen Bonding

Optimal Application Scenarios for Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate Based on Differential Evidence


Multi-Step Synthesis of Kinase Inhibitors Requiring Sequential Cross-Coupling

The presence of differentiated aryl halides (Ar-F and Ar-Br) enables chemists to perform sequential cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) at the bromine position first, followed by a second coupling after activating the fluorine site via the adjacent nitro group, as supported by the class-level SNAr reactivity evidence in Section 3 [3].

Prodrug Design for CNS-Penetrant Candidates

For central nervous system (CNS) drug discovery programs, the methyl ester form (target compound) is preferred over the carboxylic acid analog due to its higher lipophilicity (ΔXLogP3 = +0.3) and absence of a hydrogen bond donor, features that correlate with improved blood-brain barrier penetration [1].

Fragment-Based Drug Discovery (FBDD) Library Design

The compound's molecular weight (292.06 Da) and calculated XLogP3 (2.3) place it within the 'lead-like' space, making it a suitable starting fragment. Its three electrophilic vectors allow for controlled, divergent elaboration into distinct chemical series, as highlighted by its synthetic handle count advantage over simpler analogs [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(5-bromo-2-fluoro-4-nitrophenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.